2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
The compound “2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule . It contains several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a thiazol-2-yl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .Scientific Research Applications
Synthesis and Insecticidal Assessment
- The synthesis of various heterocycles incorporating a thiadiazole moiety, similar to the structure of the compound , has been investigated for their potential as insecticidal agents. One study focused on synthesizing compounds for assessing their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activities
- Research has been conducted on the reaction and antimicrobial activity of certain derivatives, including interactions with various compounds to investigate their antibacterial potential (Micky et al., 2006).
- Another study synthesized novel sulphonamide derivatives and evaluated their antimicrobial activity, demonstrating promising results in this domain (Fahim & Ismael, 2019).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
- A study explored the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks. This research contributes to the understanding of the synthetic routes and potential applications of these compounds (Janardhan et al., 2014).
Crystal Structures
- Research has been carried out to determine the crystal structures of related compounds. Such studies are crucial for understanding the molecular configuration and potential interactions of these compounds (Subasri et al., 2016).
Pharmacological Properties
- Investigations into the pharmacological properties of derivatives have been conducted. This includes studies on their potential as inhibitors for specific biological targets, contributing to the understanding of their therapeutic potential (Stec et al., 2011).
Synthesis of Classical and Nonclassical Derivatives
- Efforts to synthesize classical and nonclassical derivatives of similar compounds have been made to explore their potential as thymidylate synthase inhibitors, an important area in cancer research (Gangjee et al., 2004).
Properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S3/c23-14(21-17-19-7-9-26-17)11-27-18-20-13-6-8-25-15(13)16(24)22(18)10-12-4-2-1-3-5-12/h1-5,7,9H,6,8,10-11H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDQVCNFISFMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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